3-(4-bromobenzyl)-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups. It contains a pyrimido[2,1-f]purine core, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA .
Molecular Structure Analysis
The molecular structure analysis would involve determining the positions of the atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the bromobenzyl group might undergo nucleophilic substitution reactions, while the pyrimido[2,1-f]purine core might participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its stability under different conditions .Aplicaciones Científicas De Investigación
Bromophenols and Nucleoside Base Derivatives
Research on bromophenols coupled with nucleoside base derivatives, such as 3-bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl-3,7-dihydro-1H-purine-2,6-dione, has been conducted. These compounds were isolated from the red alga Rhodomela confervoides and characterized using spectroscopic and chemical methods (Ma et al., 2007).
DPP-IV Inhibitors
Derivatives of 3-methyl-3,7-dihydro-purine-2,6-dione, with variations in substituents, were synthesized as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds demonstrated moderate to good inhibitory activities against DPP-IV, highlighting their potential in medical applications (Mo et al., 2015).
Radical Cyclization for Pyrimidine-Annulated Heterocycles
A study on C-C bond formation via radical cyclization synthesized a number of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones. This process involved intramolecular addition of aryl radical to the uracil ring, which is significant in the synthesis of complex organic compounds (Majumdar & Mukhopadhyay, 2003).
Benzodiazepine Receptor Binding Activity
Research on 8-substituted analogues of 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine revealed significant benzodiazepine receptor binding activity. The most active compound in this series was found to be nearly as active as diazepam, a well-known benzodiazepine (Kelley et al., 1990).
Cycloadditions to Pyrimido[1,2,3-cd]purine-8,10-dione
A series of 5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione derivatives were synthesized. The process involved cycloaddition of substituted alkyl azides, leading to the creation of two regioisomers. This study contributes to the development of novel heterocyclic compounds (Simo et al., 2000).
Synthesis and Potent Inhibitory Activities
Compounds synthesized as dipeptidyl peptidase IV (DPP-IV) inhibitors, including 3-methyl-3,7-dihydro-purine-2,6-dione derivatives, demonstrated significant inhibitory activities. These findings suggest potential applications in therapeutic treatments (Mo et al., 2015).
Synthesis of Pyrimidinocyclophanes
Macrocyclic compounds with a pyrimidine or triazine fragment and an azapolymethylene bridge were synthesized. This study contributes to the development of novel organic compounds and enhances understanding of the chemical properties of these substances (Semenov et al., 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-bromophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN5O2/c1-15-5-3-6-18(13-15)27-11-4-12-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-7-9-17(24)10-8-16/h3,5-10,13H,4,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDNLTGWXCEVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.